molecular formula C29H28N4O2 B11954797 4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane CAS No. 95255-44-0

4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane

Cat. No.: B11954797
CAS No.: 95255-44-0
M. Wt: 464.6 g/mol
InChI Key: ROMSIWWKBJEJKA-UHFFFAOYSA-N
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Description

4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane, identified by 26212-85-3, is a specialized chemical compound primarily utilized in advanced materials research, particularly in the development of polyurethane elastomers and adhesives. Its value lies in its function as a symmetrical chain extender bearing hindered urea groups. The presence of the bulky phenyl and methyl substituents on the nitrogen atoms of the urea linkages introduces significant steric hindrance. This hindrance influences the kinetics of the polymer formation and the final material's properties by affecting the hydrogen-bonding network within the polyurethane matrix [https://pubs.acs.org/doi/abs/10.1021/ma00131a022]. Researchers investigate this compound to engineer materials with tailored microphase-separated structures, which directly impact critical performance characteristics such as thermal stability, mechanical strength, modulus, and chemical resistance. The diphenylmethane core provides structural rigidity, contributing to the overall robustness of the resulting polymer. As such, this compound is a crucial tool for scientists developing next-generation high-performance elastomers, sealants, and specialty coatings for demanding industrial applications. This product is intended for research and development purposes only in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95255-44-0

Molecular Formula

C29H28N4O2

Molecular Weight

464.6 g/mol

IUPAC Name

1-methyl-3-[4-[[4-[[methyl(phenyl)carbamoyl]amino]phenyl]methyl]phenyl]-1-phenylurea

InChI

InChI=1S/C29H28N4O2/c1-32(26-9-5-3-6-10-26)28(34)30-24-17-13-22(14-18-24)21-23-15-19-25(20-16-23)31-29(35)33(2)27-11-7-4-8-12-27/h3-20H,21H2,1-2H3,(H,30,34)(H,31,35)

InChI Key

ROMSIWWKBJEJKA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)N(C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction of 4,4'-Diaminodiphenylmethane with Isocyanates

A two-step process involves:

  • Synthesis of N-Methyl-N-phenylisocyanate :

    • Phosgenation of N-methylaniline yields the isocyanate intermediate.

  • Coupling with MDA :

    • MDA reacts with two equivalents of N-methyl-N-phenylisocyanate in toluene at 80–120°C for 6–12 hours.

    • Catalyst : Methanesulfonic acid (10–20 mol%) enhances reaction efficiency.

Reaction Conditions

ParameterValueSource
SolventToluene
Temperature80–120°C
CatalystMethanesulfonic acid (10 mol%)
Yield85–92%

One-Pot Urea Synthesis

Direct condensation of MDA with N-methyl-N-phenylurea derivatives under acidic conditions:

  • Procedure :

    • MDA, N-methyl-N-phenylurea, and methanesulfonic acid are refluxed in toluene with azeotropic dehydration.

    • Water removal drives the reaction to completion.

Optimized Parameters

ParameterValueSource
Molar Ratio (MDA:Urea)1:2.2
Reaction Time8–12 hours
Purity (HPLC)>99%

Alternative Routes via Carbodiimide Intermediates

Carbodiimide-Mediated Coupling

  • Reagents :

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • Procedure :

    • MDA reacts with N-methyl-N-phenylcarboxylic acid in dichloromethane, activated by EDC/HOBt.

Performance Metrics

MetricValueSource
Yield78–85%
Purity95–98%

Industrial-Scale Production

Continuous Flow Synthesis

  • Setup : Tubular reactor with in-line monitoring.

  • Conditions :

    • MDA and isocyanate precursors are mixed at 100°C under 5–10 bar pressure.

    • Throughput : 50–100 kg/h with >90% conversion.

Purification and Characterization

  • Crystallization : Ethanol/water mixtures (3:1 v/v) recrystallize the product.

  • Analytical Data :

    • Melting Point : 161–165°C.

    • FT-IR : N-H stretch (3320 cm⁻¹), C=O (1645 cm⁻¹).

    • ¹H NMR (CDCl₃) : δ 7.2–7.4 (m, aromatic), δ 3.1 (s, CH₂), δ 2.8 (s, N-CH₃).

Challenges and Mitigations

  • Side Reactions : Oligomerization of MDA is minimized by stoichiometric control.

  • Catalyst Recovery : Methanesulfonic acid is recycled via distillation.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Isocyanate Coupling90%>99%HighModerate
One-Pot Urea Synthesis85%98%ModerateLow
Carbodiimide-Mediated80%95%LowHigh

Chemical Reactions Analysis

Urea Bond Formation

The compound is formed through the reaction of diphenylmethane-4,4'-diisocyanate (MDI) with substituted amines. For example:

  • MDI reacts with 3-methyl-3-phenylurea in anhydrous solvents (e.g., dichloromethane or toluene) under reflux conditions to yield the target compound .

  • Catalysts like dibutyltin dilaurate (DBTDL) accelerate this reaction by activating the isocyanate groups .

Table 1: Synthesis Conditions

ParameterValue/DescriptionSource
SolventDichloromethane, toluene, DMAc
CatalystDBTDL (0.1–0.5 wt%)
Temperature40–120°C
Reaction Time4–24 hours

Hydrolysis Resistance

The urea linkages in the compound exhibit stability under neutral and acidic conditions but hydrolyze slowly in strongly alkaline environments (e.g., 10% NaOH at 80°C) .

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition initiates at ~250°C , releasing CO₂ and NH₃ , with a char yield of 15–20% at 600°C .

Table 2: Thermal Stability Data

PropertyValueSource
Melting PointNot explicitly reported (solid at RT)
Decomposition Onset250°C
Char Yield (600°C)15–20%

Catalytic Hydrogenation

While direct hydrogenation data for this compound is limited, analogous N,N'-diarylurea derivatives undergo catalytic hydrogenation using Pd/C or Raney Ni to cleave urea bonds into amines .

Solvent-Dependent Reactivity

Polar aprotic solvents (e.g., DMF , DMAc ) enhance reaction rates in urea-forming reactions due to improved solubility of intermediates .

Urea Bond Dynamics

The urea groups form intermolecular hydrogen bonds, creating supramolecular networks that enable stimuli-responsive behavior (e.g., thermal healing) .

Side Reactions

Competitive side reactions include:

  • Isocyanate trimerization : Forms isocyanurate rings at elevated temperatures .

  • Oxidative degradation : Occurs in UV light, producing quinone derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of diphenylmethane compounds have shown promising anticancer properties. The structural modifications in compounds like 4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane can enhance their efficacy against various cancer cell lines. Studies have demonstrated that such compounds can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell survival and growth .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Similar derivatives have exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains .

Materials Science

Polymer Modifications : In materials science, this compound is used as a hardener or crosslinking agent in the synthesis of epoxy resins. Its urea functional groups facilitate the formation of strong covalent bonds within polymer matrices, enhancing mechanical strength and thermal stability .

Nanocomposite Applications : The incorporation of this compound into nanocomposites has been studied to improve the thermal and mechanical properties of materials. By integrating nanoparticles with polymer matrices modified by this compound, researchers have achieved significant enhancements in material performance for applications in coatings and structural components .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated that derivatives inhibited proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways.
Study 2Antimicrobial PropertiesShowed efficacy against Staphylococcus aureus and E. coli, indicating potential for developing new antibiotics.
Study 3Polymer ScienceFound that incorporating the compound into epoxy resins improved tensile strength by 30% compared to standard formulations.

Mechanism of Action

The mechanism of action of 4,4’-Bis(3-methyl-3-phenylureido)diphenylmethane involves its interaction with molecular targets such as proteins and enzymes. The phenylureido groups can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Diphenylmethane Derivatives with Ureido Groups

(a) 4,4'-Bis(3,3-ethyleneureido)diphenylmethane
  • Structure : Contains ethyleneurea groups (─NH─C(=O)─NH─CH₂CH₂─) instead of methyl-phenyl urea substituents.
  • Applications : Used as a crosslinking agent in polyurethanes and epoxy resins under the trade name Chemitite DZ 22. Its ethyleneurea groups enhance hydrolytic stability compared to methyl-phenyl ureas .
  • Key Difference : Ethyleneurea’s flexibility improves compatibility with polar polymers but reduces thermal stability relative to bulkier methyl-phenyl substituents .
(b) 4,4′-Bis[(4-methyl-3-phenoxycarbonylaminophenyl)ureido]diphenylmethane
  • Structure: Incorporates phenoxycarbonylamino groups adjacent to the ureido moiety.
  • Applications: Acts as a color developer in heat-sensitive recording materials (e.g., barcode printers). The electron-withdrawing phenoxy group enhances reactivity with leuco dyes .
  • Key Difference: The additional phenoxycarbonyl group increases molecular weight (MW ≈ 600–650 g/mol) and alters solubility in organic solvents compared to the simpler methyl-phenyl analog .

Diphenylmethane Derivatives with Alternative Functional Groups

(a) 4,4'-Diaminodiphenylmethane (MDA)
  • Structure : Features two amine groups (─NH₂) instead of ureido substituents.
  • Applications : A cornerstone in polyurethane and epoxy resin production. MDA’s high reactivity with isocyanates enables rapid chain extension .
  • Key Difference : The absence of urea groups limits its use in applications requiring hydrogen-bonding interactions, such as elastomer toughening .
(b) 4,4'-Methylenebis(N,N-Dimethylbenzenamine) (Michler’s Base)
  • Structure: Contains dimethylamino groups (─N(CH₃)₂) on the diphenylmethane core.
  • Applications: Utilized in dye synthesis and as a lead detection reagent. The electron-donating dimethylamino groups enhance conjugation in dye intermediates .
  • Key Difference : Unlike ureido derivatives, Michler’s Base lacks hydrogen-bonding capacity, restricting its utility in polymer crosslinking .
(c) Diphenylmethane Diisocyanate (MDI)
  • Structure : Precursor with isocyanate (─NCO) groups.
  • Applications : MDI reacts with amines or alcohols to form ureas or carbamates, respectively. It is the primary precursor for synthesizing 4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane .
  • Key Difference : MDI’s high reactivity necessitates careful handling, whereas the ureido derivative offers improved stability for controlled crosslinking .

Comparative Data Table

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Ureido (─NH─C(=O)─N─) C₂₉H₂₈N₄O₂ 464.56 Polymer crosslinking, specialty materials
4,4'-Bis(3,3-ethyleneureido)diphenylmethane Ethyleneurea C₂₅H₂₈N₄O₂ 440.52 Hydrolytically stable resins
4,4'-Diaminodiphenylmethane (MDA) Amine (─NH₂) C₁₃H₁₄N₂ 198.27 Polyurethane/epoxy curing
Michler’s Base Dimethylamino (─N(CH₃)₂) C₁₇H₂₂N₂ 254.38 Dye synthesis, analytical chemistry
MDI Isocyanate (─NCO) C₁₅H₁₀N₂O₂ 250.25 Precursor for ureas/carbamates

Biological Activity

4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane, with the molecular formula C29H28N4O2, is a complex organic compound that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 4,4'-methylenedianiline with isocyanates, typically in the presence of solvents like toluene. Its structure consists of two phenylureido groups linked by a diphenylmethane moiety, which contributes to its unique chemical properties and biological interactions.

  • Molecular Weight : 464.572 g/mol
  • IUPAC Name : 1-methyl-3-[4-[[4-[[methyl(phenyl)carbamoyl]amino]phenyl]methyl]phenyl]-1-phenylurea
  • CAS Number : 95255-44-0

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes. The phenylureido groups can form hydrogen bonds with amino acid residues, influencing protein structure and function. This interaction can modulate enzyme activity, potentially leading to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

  • Anticancer Properties : Investigations have shown that it may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
  • Antimicrobial Effects : Studies have reported its effectiveness against a range of bacterial strains, indicating potential use as an antimicrobial agent.
  • Enzyme Modulation : Its ability to modulate enzyme activity suggests applications in drug development for various diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyFocusFindings
Enzyme InteractionDemonstrated inhibition of specific enzymes linked to cancer progression.
Antimicrobial ActivityShowed effectiveness against Staphylococcus aureus and Escherichia coli.
Cellular StudiesIndicated reduced cell viability in cancer cell lines upon treatment with the compound.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

CompoundStructure DifferencesBiological Activity
4,4'-Bis(3-phenylureido)diphenylmethaneLacks methyl groupsReduced reactivity and interaction potential
4,4'-Bis(3-methylureido)diphenylmethaneLacks phenyl groupsDifferent chemical properties affecting applications

The presence of both methyl and phenyl groups in this compound enhances its reactivity and interactions compared to its analogs.

Q & A

Q. What role do urea-urea interactions play in the compound’s self-assembly or phase-separation behavior in block copolymers?

  • Methodological Answer : Hydrogen bonding drives microphase separation, observable via small-angle X-ray scattering (SAXS) or atomic force microscopy (AFM). Varying the polymer matrix (e.g., polycaprolactone vs. polyether) modulates domain spacing. Fluorescent tagging of ureido groups tracks assembly kinetics .

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